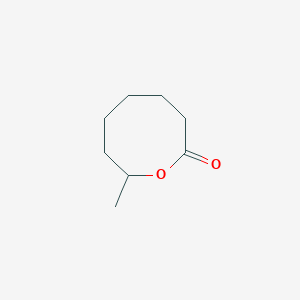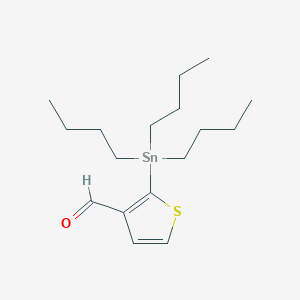
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is an organotin compound that features a thiophene ring substituted with a formyl group and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- can be synthesized through a multi-step process. One common method involves the stannylation of 3-thiophenecarboxaldehyde. The reaction typically employs a stannylating agent such as tributyltin chloride in the presence of a base like lithium diisopropylamide (LDA) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of organotin reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through reactions such as Stille coupling.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Stille Coupling: Utilizes palladium catalysts and organohalides to replace the tributylstannyl group with other substituents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the formyl group to an alcohol.
Major Products
Substitution Products: Various substituted thiophenes depending on the organohalide used in Stille coupling.
Oxidation Products: Thiophene-3-carboxylic acid.
Reduction Products: 3-Thiophenemethanol.
Applications De Recherche Scientifique
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- involves its reactivity with various reagents. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The formyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in substitution reactions.
2-Thiophenecarboxaldehyde: Similar structure but with the formyl group at a different position, affecting its reactivity.
2-(Tributylstannyl)thiophene: Lacks the formyl group, limiting its applications in certain synthetic routes.
Uniqueness
3-Thiophenecarboxaldehyde, 2-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group. This combination allows for a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science .
Propriétés
Numéro CAS |
119485-59-5 |
|---|---|
Formule moléculaire |
C17H30OSSn |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
2-tributylstannylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
Clé InChI |
SSMHFKUIMCGNAC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


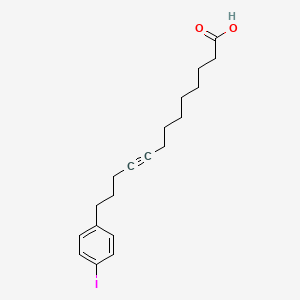

![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
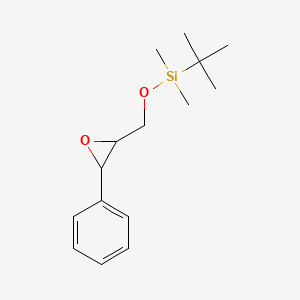
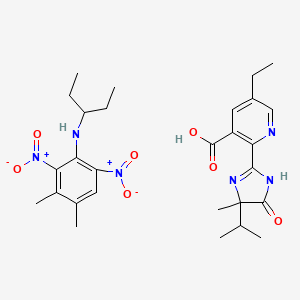
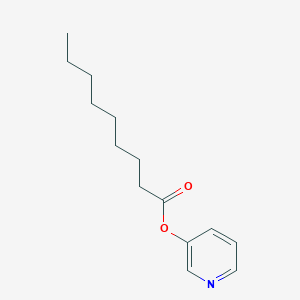
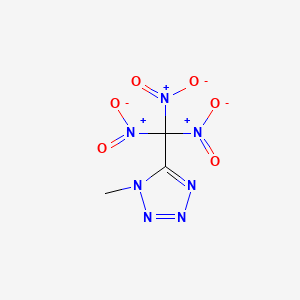
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
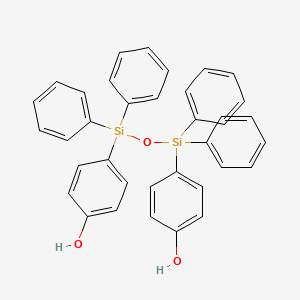
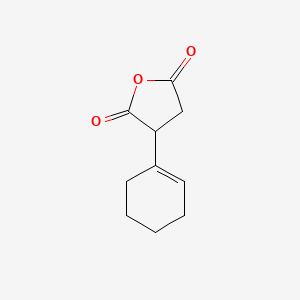
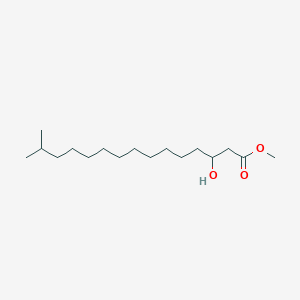
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
